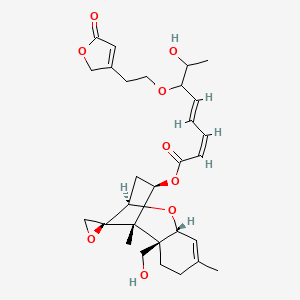
2-chloro-N-((2'-(N-cyanosulfamoyl)biphenyl-4-yl)methyl)-N-(4-methylbenzyl)benzamide
Descripción general
Descripción
S0859 is a selective, high-affinity generic NBC inhibitor, potentially important for probing the transporter's functional role in heart and other tissues. S0859 reversibly inhibited NBC-mediated pH(i) recovery (K (i)=1.7 microM, full inhibition at approximately 30 microM). In HEPES-buffered superfusates, NHE-mediated pH(i) recovery was unaffected by 30 microM S0859. With CO(2)/HCO(3) (-) buffer, pH(i) recovery from intracellular alkalosis (mediated by Cl(-)/HCO(3) (-) and Cl(-)/OH(-) exchange) was also unaffected. .
Aplicaciones Científicas De Investigación
Comprehensive Analysis of S0859 Applications
Cardioprotection in Ischemic Conditions
S0859: has been identified as a potent inhibitor of the sodium-bicarbonate cotransporter (NBC) in cardiac cells . This inhibition can regulate intracellular pH and is considered cardioprotective in animal models of post-ischemic reperfusion. By controlling the pH within heart cells, S0859 may help to reduce damage caused by ischemia, which is a restriction in blood supply to tissues.
Regulation of Cardiac Contraction
The compound’s ability to inhibit NBC also affects cardiac contractility . During acidosis, a condition where there is too much acid in the body fluids, S0859 slows the recovery of pH and contraction, confirming NBC’s role in controlling contractility. This suggests that S0859 could be used to study the mechanisms of heart contraction and potentially develop treatments for related disorders.
Selective NBC Inhibition
S0859 is noted for its selectivity in inhibiting NBC without affecting other pH-regulating transporters or carbonic anhydrase enzymes . This specificity makes it an important tool for probing the functional role of NBC in the heart and possibly other tissues where NBC is present.
Research on Acid-Base Balance in Cells
By selectively inhibiting NBC, S0859 allows researchers to study the acid-base balance within cells, particularly in the heart . Understanding how cells maintain their pH is crucial for revealing the cellular mechanisms that underlie various diseases and developing targeted therapies.
Potential Use in Drug Development
The high affinity and selectivity of S0859 make it a candidate for drug development . Its effects on cell pH and contractility could be harnessed to create medications that protect the heart from ischemic damage or regulate heart rhythm disorders.
Study of Electrogenic Transporters
S0859’s inhibition of NBC, an electrogenic transporter, provides a pathway to study the electrical properties of cell membranes . This is significant for understanding how electrical signals are generated and propagated in cardiac and other excitable cells.
Modeling of Cardiac Diseases
Researchers can use S0859 to model cardiac diseases in vitro . By altering the activity of NBC, scientists can simulate disease conditions, study their effects on cardiac function, and screen for potential therapeutic agents.
Educational Tool in Physiology
Lastly, S0859 serves as an educational tool for students and researchers learning about cardiac physiology . It demonstrates the practical application of pharmacological agents in modulating physiological processes, such as pH regulation and muscle contraction.
Mecanismo De Acción
Target of Action
S0859, also known as 2-chloro-N-((2’-(N-cyanosulfamoyl)biphenyl-4-yl)methyl)-N-(4-methylbenzyl)benzamide, is a selective, high-affinity inhibitor of the Na+/HCO3- co-transporter (NBC) . NBCs are membrane proteins that play a crucial role in maintaining intracellular pH by mediating the co-transportation of sodium ions and bicarbonate ions across the cell membrane .
Mode of Action
S0859 acts by reversibly inhibiting the NBC-mediated intracellular pH recovery . This inhibition is achieved by the compound binding to the NBC, thereby preventing the co-transportation of sodium and bicarbonate ions .
Biochemical Pathways
The primary biochemical pathway affected by S0859 is the regulation of intracellular pH. Under normal physiological conditions, NBCs help maintain the pH balance within cells by transporting sodium and bicarbonate ions. In conditions such as ischemia-reperfusion injury, where metabolic acidosis occurs, nbcs can be activated by the ph gradient of intracellular and extracellular environments induced by acidosis . By inhibiting NBCs, S0859 can influence this pH regulation, potentially leading to a protective effect against conditions like ischemia-reperfusion injury .
Pharmacokinetics
It is known that s0859 is a reversible inhibitor of nbc, suggesting that it can bind to and dissociate from the nbc
Result of Action
The inhibition of NBCs by S0859 has been shown to have protective effects in models of ischemia-reperfusion injury. For instance, S0859 has been found to protect CA1 neurons from ischemia-reperfusion induced neuronal cell death, astrocyte accumulation, and spatial memory impairment . This suggests that NBC inhibitors like S0859 could be a promising target to protect neuronal functions after ischemia-reperfusion .
Action Environment
The action of S0859 is influenced by the pH gradient of intracellular and extracellular environments. In conditions of metabolic acidosis, such as during ischemia-reperfusion injury, the pH gradient can activate NBCs . By inhibiting NBCs, S0859 can influence this process.
Propiedades
IUPAC Name |
2-chloro-N-[[4-[2-(cyanosulfamoyl)phenyl]phenyl]methyl]-N-[(4-methylphenyl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24ClN3O3S/c1-21-10-12-22(13-11-21)18-33(29(34)26-7-2-4-8-27(26)30)19-23-14-16-24(17-15-23)25-6-3-5-9-28(25)37(35,36)32-20-31/h2-17,32H,18-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDBPOSLOROLMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)C3=CC=CC=C3S(=O)(=O)NC#N)C(=O)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742624 | |
| Record name | 2-Chloro-N-{[2'-(cyanosulfamoyl)[1,1'-biphenyl]-4-yl]methyl}-N-[(4-methylphenyl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1019331-10-2 | |
| Record name | 2-Chloro-N-{[2'-(cyanosulfamoyl)[1,1'-biphenyl]-4-yl]methyl}-N-[(4-methylphenyl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does S0859 interact with its target, the sodium bicarbonate cotransporter (NBC)?
A1: S0859 directly binds to NBCs, specifically NBCe1 and NBCn1, inhibiting their ability to transport sodium and bicarbonate ions across cell membranes. [, , ]
Q2: What are the downstream effects of S0859-mediated NBC inhibition?
A2: Inhibiting NBCs with S0859 disrupts cellular pH regulation, leading to intracellular acidification. [, ] This acidification has been shown to influence various cellular processes, including cell proliferation, viability, and apoptosis. [, , ]
Q3: Can you elaborate on the effect of S0859 on KCC2 phosphorylation?
A4: In HEK cells expressing KCC2, S0859 prevented KCC2 activation induced by staurosporine and 4-aminopyridine. [] Interestingly, S0859 had differing effects on KCC2 phosphorylation at different developmental stages in hippocampal neurons. []
Q4: What is the molecular formula and weight of S0859?
A4: The molecular formula of S0859 is C29H24ClN3O3S, and its molecular weight is 529.05 g/mol.
Q5: How does modifying the structure of S0859 affect its inhibitory activity on NBCs?
A6: Research suggests that the N-cyanosulfonamide moiety in S0859 is crucial for its NBC inhibitory activity. Replacing this moiety with N-cyano sulfimidoyl or N-cyano sulfoximidoyl groups led to a loss of inhibitory action against NBCs in cancer cells. []
Q6: What is known about the stability of S0859 under various conditions?
A7: S0859 exhibits strong binding to plasma components, potentially affecting its efficacy in in vivo settings. [] Further research is needed to determine its stability profile under different conditions.
Q7: What is the bioavailability of S0859?
A8: While specific bioavailability data is limited, the strong binding of S0859 to plasma components suggests potential challenges in achieving sufficient drug exposure in vivo. []
Q8: In which models has S0859 demonstrated efficacy in inhibiting NBCs?
A9: S0859 has effectively inhibited NBC activity in various cellular models, including human and murine cancer cell lines, [] primary mouse hippocampal neurons, [] HEK cells, [] and human neutrophils. []
Q9: What are the implications of S0859's strong plasma binding for its therapeutic potential?
A11: The strong plasma binding of S0859 presents challenges for its development as a therapeutic agent. It could lead to reduced drug concentration at the target site and necessitate higher doses, potentially increasing the risk of off-target effects or toxicity. []
Q10: Are there any ongoing clinical trials investigating the therapeutic potential of S0859?
A10: Currently, there are no publicly available data indicating ongoing clinical trials involving S0859.
Q11: What is the safety profile of S0859?
A13: While limited data is available on the comprehensive toxicity profile of S0859, some studies suggest potential adverse effects. For example, in a study using human-derived astrocytes, S0859 exacerbated cell death induced by an ischemic solution, highlighting the need for careful consideration of its potential toxicity. []
Q12: What tools and resources are available for researchers interested in studying S0859 and NBCs?
A14: Researchers can utilize various techniques, including electrophysiology (patch-clamp), fluorescence imaging (e.g., with BCECF, pHrodo Red AM), molecular biology (e.g., qPCR, Western blotting, siRNA knockdown), and animal models. Resources like genetically modified mice (e.g., Slc4a4fl/fl, NBCe1 knockout mice) are also valuable tools for studying NBC function. [, , , ]
Q13: What were the key discoveries that led to the identification and development of S0859 as an NBC inhibitor?
A15: The identification of NBCs as key players in pH regulation and their implication in various diseases spurred the search for selective inhibitors. While the precise development pathway of S0859 remains unclear, its discovery marked a significant step forward in understanding NBC function and exploring its therapeutic potential. [, ]
Q14: Which research fields benefit from the study of S0859 and NBCs?
A14: Research on S0859 and NBCs spans various disciplines, including:
- Oncology: Investigating the role of NBCs in tumor hypoxia, growth, and therapeutic resistance. [, ]
- Neuroscience: Understanding the contribution of NBCs to neuronal pH regulation, synaptic transmission, and neurological disorders. []
- Cardiology: Exploring the involvement of NBCs in cardiac function, arrhythmias, and ischemia-reperfusion injury. [, , ]
- Immunology: Examining the role of NBCs in immune cell function and inflammation. []
- Stem Cell Biology: Studying the importance of NBCs in stem cell proliferation, differentiation, and therapeutic applications. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4'-[4-Methyl-5-[[(1R)-1-phenylethoxy]carbonylamino]-1H-1,2,3-triazol-1-yl][1,1'-biphenyl]-4-yl]cyclopropanecarboxylic acid](/img/structure/B610538.png)
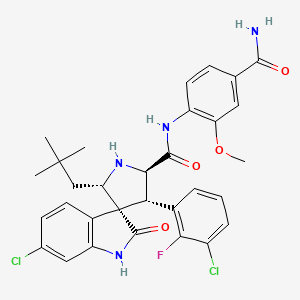
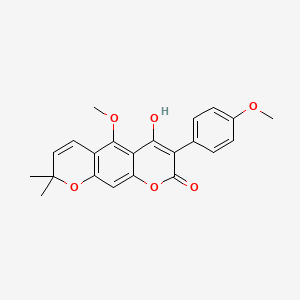


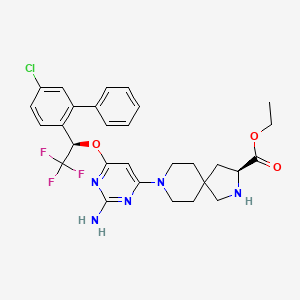
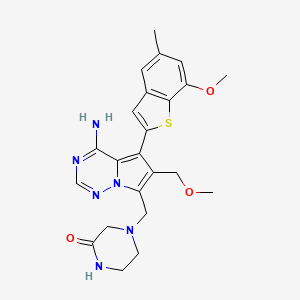
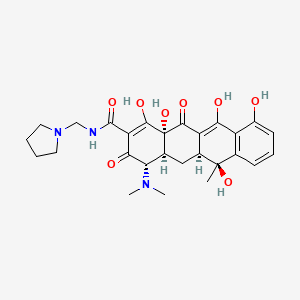
![N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide](/img/structure/B610554.png)


